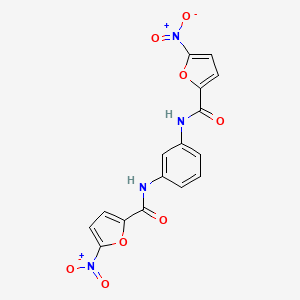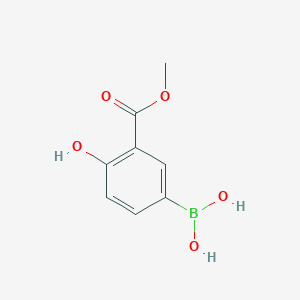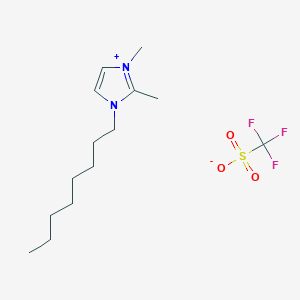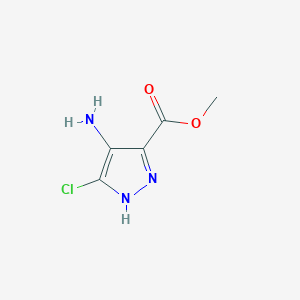![molecular formula C22H24ClN3O4 B12503131 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex molecular structure, which includes a piperazine ring, a chloro-substituted phenyl group, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride under acidic conditions to form 4-acetylpiperazine.
Coupling with Benzoic Acid Derivative: The acetylated piperazine is then coupled with a benzoic acid derivative, which has been previously functionalized with a chloro-substituted phenyl group. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
- Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate
Uniqueness
This compound is unique due to the specific combination of functional groups and the presence of both a piperazine ring and a chloro-substituted phenyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H24ClN3O4 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24ClN3O4/c1-14-4-5-16(12-18(14)23)21(28)24-19-13-17(22(29)30-3)6-7-20(19)26-10-8-25(9-11-26)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,24,28) |
Clé InChI |
CMSOXDPKUVXIJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)


![2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid](/img/structure/B12503068.png)

![7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid](/img/structure/B12503084.png)
![N-[(4-ethyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B12503089.png)

![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503095.png)
![Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503099.png)
![10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12503101.png)
![(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B12503112.png)


